molecular formula C7H8F3NO B6277210 [1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol CAS No. 2763779-44-6

[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol

Cat. No. B6277210
CAS RN: 2763779-44-6
M. Wt: 179.1
InChI Key:
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Description

[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol, also known as 1-methyl-4-trifluoromethylpyrrol-2-methanol, is a compound with a wide range of applications in the field of scientific research. It is a colorless, odorless, and water-soluble liquid with a molecular weight of 186.1 g/mol. Its chemical formula is C5H7F3NO and its structure is shown in Figure 1. This compound is a versatile and useful reagent for many applications, including organic synthesis, drug discovery, and life science research.

Mechanism of Action

1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol interacts with proteins and other biological molecules through a variety of mechanisms. It can act as a ligand, binding to specific sites on proteins and other molecules. It can also act as an enzyme inhibitor, blocking the activity of certain enzymes. Furthermore, it can act as a proton donor, donating protons to certain molecules and altering their structure and function.
Biochemical and Physiological Effects
1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol has a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-fungal, and anti-viral properties. It has also been shown to have anti-cancer activity, as well as to inhibit the growth of certain bacteria. Furthermore, it has been found to have neurotrophic activity, which may be beneficial in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol is a useful reagent for many laboratory experiments. Its low toxicity and water solubility make it an ideal reagent for organic synthesis and drug discovery. Furthermore, its wide range of biochemical and physiological effects make it a useful tool for studying the structure and function of proteins, DNA, and other biological molecules. However, it can be difficult to obtain in large quantities and its relatively high cost can be a limitation for some experiments.

Future Directions

1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol has a wide range of potential applications in the field of scientific research. Future research should focus on further exploring its biochemical and physiological effects, as well as its potential therapeutic applications. In addition, further research should focus on improving the synthesis of this compound and developing new methods for its use in organic synthesis and drug discovery. Finally, further research should focus on exploring the potential of this compound in the field of nanotechnology, as it could be used to create novel nanomaterials with a variety of applications.

Synthesis Methods

1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol can be synthesized in two ways. The first method involves the reaction of 4-trifluoromethylpyrrole and methanol in the presence of a base catalyst. The second method involves the reaction of 4-bromo-2-trifluoromethylpyrrole and methanol in the presence of a base catalyst. Both methods yield the desired product in excellent yields.

Scientific Research Applications

1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol has a wide range of applications in scientific research. It is used in organic synthesis as a reagent for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, it is used in drug discovery as a starting material for the synthesis of novel compounds with potential therapeutic applications. It is also used in life science research to study the structure and function of proteins, DNA, and other biological molecules.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol involves the reaction of 1-methyl-4-(trifluoromethyl)-1H-pyrrole with formaldehyde in the presence of a reducing agent to yield the desired product.", "Starting Materials": [ "1-methyl-4-(trifluoromethyl)-1H-pyrrole", "Formaldehyde", "Reducing agent" ], "Reaction": [ "Step 1: Dissolve 1-methyl-4-(trifluoromethyl)-1H-pyrrole in a suitable solvent.", "Step 2: Add formaldehyde to the reaction mixture.", "Step 3: Add a reducing agent to the reaction mixture.", "Step 4: Heat the reaction mixture under reflux for a suitable period of time.", "Step 5: Cool the reaction mixture and extract the product using a suitable solvent.", "Step 6: Purify the product using column chromatography or recrystallization." ] }

CAS RN

2763779-44-6

Product Name

[1-methyl-4-(trifluoromethyl)-1H-pyrrol-2-yl]methanol

Molecular Formula

C7H8F3NO

Molecular Weight

179.1

Purity

95

Origin of Product

United States

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